molecular formula C15H16N2O4 B2813295 ethyl 2-oxo-2-((4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)amino)acetate CAS No. 1207042-72-5

ethyl 2-oxo-2-((4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)amino)acetate

Cat. No. B2813295
CAS RN: 1207042-72-5
M. Wt: 288.303
InChI Key: AHIVNRJLZRYNAX-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that likely contains a pyrroloquinoline core structure . Pyrroloquinoline is a tricyclic compound that consists of a pyrrole ring fused to a quinoline ring. This type of structure is often found in various biologically active compounds .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through various organic reactions, including nucleophilic addition and cyclization . The synthesis of related compounds often involves the reaction of esters with amines .


Molecular Structure Analysis

The molecular structure of this compound likely involves a complex arrangement of rings and functional groups. The pyrroloquinoline core structure would be expected to have aromatic properties, contributing to the stability of the molecule .

Scientific Research Applications

Synthesis of Heterocyclic Enamines

This compound can be used in the synthesis of heterocyclic enamines . The process involves a four-component reaction containing 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate, aldehyde derivatives, amine derivatives, and isocyanides . This strategy is significant for the preparation of new biologically active structures containing peptidic or pseudo-peptidic with quinolin-2 (1 H )-one scaffolds .

Drug Research and Development

The interesting pharmaceutical and biological activities of 4-hydroxy-2-quinolones make them valuable in drug research and development . Many publications have recently dealt with their synthetic analogous and the synthesis of their heteroannelated derivatives .

Synthesis of Related Heterocycles

This class of compounds has applications in the synthesis of related four-membered to seven-membered heterocycles, most of them showing unique biological activities .

Synthesis of Fused Ring Systems

Quinolin-2,4-dione derivatives, which are related to the compound , have utility in the synthesis of fused ring systems .

Production of Various Products through Multicomponent Reactions

Isocyanides have a huge potential for the production of various products through multicomponent reactions . The individual feature of isocyanides in these reactions can be related to this property that they can interact with nucleophiles and electrophiles in the parallel atom .

Development of Green Chemistry

Due to the existing modern challenges including climate changes, global warming, environmental pollution, etc., it is vital to consider the principles of green chemistry . An ideal synthesis leads to the desired product with the highest efficiency in the least number of steps and the reagents used in it are at an environmentally acceptable level . One of the best approaches to achieve ideal synthesis is attention to multi-component reactions (MCR) .

Future Directions

Research into compounds with similar structures is ongoing, with many studies focusing on their synthesis, properties, and potential applications . Future research could explore the specific properties and potential uses of this compound.

Mechanism of Action

Target of Action

The primary targets of the compound are currently unknown. The compound belongs to a group of esters of 2-oxo- and 1,2,3,4-tetrahydropyrimidine-5-carboxylic acids, which exhibit a wide spectrum of biological activities . .

Mode of Action

It is known that the compound can be reduced by a recombinant reductase , which suggests that it may undergo enzymatic transformations in the body.

Biochemical Pathways

Given that the compound can be reduced by a recombinant reductase , it may be involved in redox reactions and associated biochemical pathways.

Pharmacokinetics

The fact that the compound can be reduced by a recombinant reductase suggests that it may be metabolized in the body. The impact of these properties on the compound’s bioavailability is currently unknown.

Result of Action

The compound belongs to a group of esters of 2-oxo- and 1,2,3,4-tetrahydropyrimidine-5-carboxylic acids, which exhibit a wide spectrum of biological activities , suggesting that it may have multiple effects at the molecular and cellular levels.

properties

IUPAC Name

ethyl 2-oxo-2-[(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4/c1-2-21-15(20)14(19)16-11-7-9-3-4-12(18)17-6-5-10(8-11)13(9)17/h7-8H,2-6H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHIVNRJLZRYNAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NC1=CC2=C3C(=C1)CCN3C(=O)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-oxo-2-((4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)amino)acetate

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